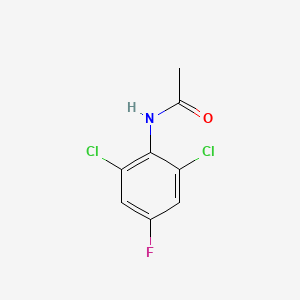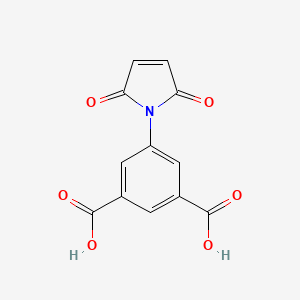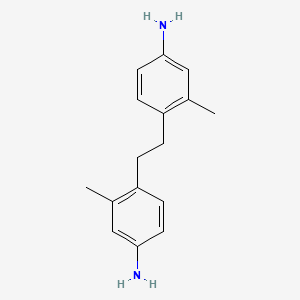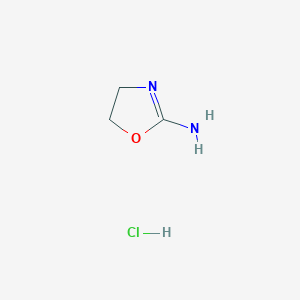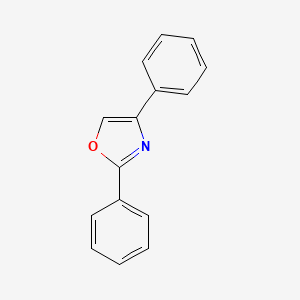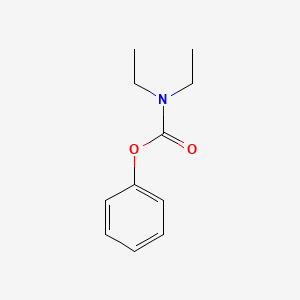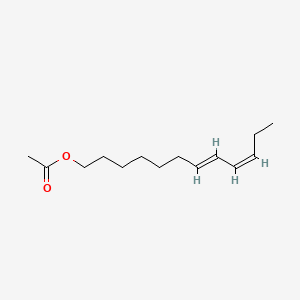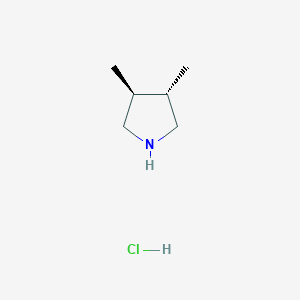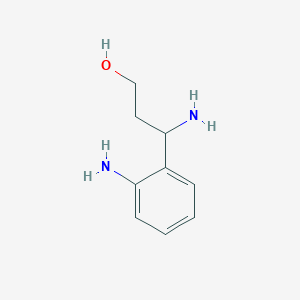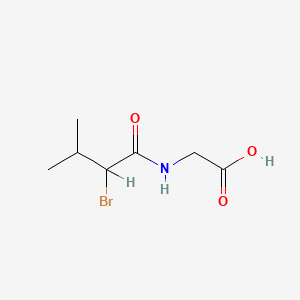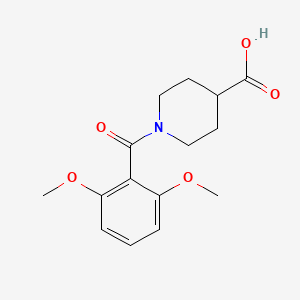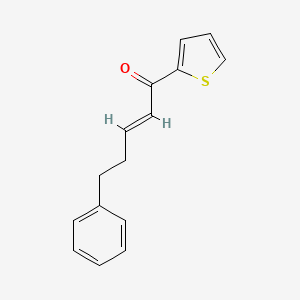
(2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one
Übersicht
Beschreibung
CAY10786, auch bekannt als G-Protein-gekoppelter Rezeptor 52-Antagonist-1, ist eine chemische Verbindung, die als Antagonist des G-Protein-gekoppelten Rezeptors 52 wirkt. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter Neurotransmission und Hormonregulation. CAY10786 hat das Potenzial gezeigt, die Konzentration des mutierten Huntingtin-Proteins zu reduzieren, was es zu einem vielversprechenden Kandidaten für die Forschung an neurodegenerativen Erkrankungen wie der Huntington-Krankheit macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CAY10786 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur. Die Verbindung wird durch eine Reihe von Reaktionen synthetisiert, darunter Kondensation, Cyclisierung und Modifikationen der funktionellen Gruppen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von CAY10786 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist optimiert, um die Ausbeute zu maximieren und Abfall zu minimieren. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation .
Wirkmechanismus
Target of Action
The primary target of GPR52 antagonist-1, also known as (2E)-5-phenyl-1-(2-thienyl)-2-penten-1-one, is the GPR52 receptor . GPR52 is a G-protein-coupled receptor (GPCR) that is highly expressed in the human brain, particularly in the striatum . It is an orphan receptor, meaning its natural activator is unknown . GPR52 is a potential drug target for treating several neuropsychiatric disorders, including Huntington’s disease and schizophrenia .
Mode of Action
GPR52 antagonist-1 interacts with the GPR52 receptor and reduces the levels of mutant huntingtin protein (mHTT) by targeting GPR52 . When activated, GPR52 selectively binds to the Gs family of G proteins inside cells, stimulating the production of cyclic AMP (cAMP) signaling molecules, which regulate various cellular processes .
Biochemical Pathways
The activation of GPR52 leads to the stimulation of the cAMP signaling pathway . This pathway plays a crucial role in various cellular processes. The interaction of GPR52 antagonist-1 with GPR52 leads to a decrease in mHTT levels , which is beneficial in conditions like Huntington’s disease.
Pharmacokinetics
It is known that the compound has an ic50 of 063 μM, indicating its potent antagonistic activity against GPR52 . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GPR52 antagonist-1 and their impact on its bioavailability.
Result of Action
The primary result of the action of GPR52 antagonist-1 is the reduction of mHTT levels . This is significant because mHTT is implicated in the pathogenesis of Huntington’s disease. By reducing mHTT levels, GPR52 antagonist-1 could potentially alleviate the symptoms of this disease.
Biochemische Analyse
Biochemical Properties
GPR52 antagonist-1 plays a significant role in biochemical reactions. It interacts with the GPR52 receptor, a G-protein-coupled receptor, and inhibits its activity . The interaction between GPR52 antagonist-1 and the GPR52 receptor is crucial for its function. This interaction leads to a decrease in the levels of mutant huntingtin protein (mHTT), which is beneficial in the treatment of Huntington’s disease .
Cellular Effects
GPR52 antagonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, specifically those involving the GPR52 receptor . By inhibiting the GPR52 receptor, GPR52 antagonist-1 can regulate the production of cyclic AMP (cAMP) signaling molecules, which in turn regulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of GPR52 antagonist-1 involves binding interactions with the GPR52 receptor . This binding inhibits the receptor’s activity, leading to a decrease in the production of cAMP signaling molecules . This change in gene expression results in a decrease in the levels of mHTT .
Dosage Effects in Animal Models
The effects of GPR52 antagonist-1 vary with different dosages in animal models. Studies have shown that GPR52 antagonist-1 not only diminishes both soluble and aggregated mHTT in the striatum but also ameliorates HD-like defects in HD mice
Metabolic Pathways
GPR52 antagonist-1 is involved in metabolic pathways that involve the GPR52 receptor . It interacts with this receptor, influencing the production of cAMP signaling molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CAY10786 involves several steps, starting with the preparation of the core structure. The compound is synthesized through a series of reactions, including condensation, cyclization, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of CAY10786 follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CAY10786 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten haben können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was die Aktivität der Verbindung möglicherweise verändert.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung von inerten Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen wie Halogene oder Alkylgruppen einführen können .
Wissenschaftliche Forschungsanwendungen
CAY10786 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Funktion des G-Protein-gekoppelten Rezeptors 52 und seine Rolle in verschiedenen chemischen Stoffwechselwegen zu untersuchen.
Biologie: Untersucht auf sein Potenzial, die Konzentration des mutierten Huntingtin-Proteins zu reduzieren, was es relevant für die Untersuchung neurodegenerativer Erkrankungen macht.
Medizin: Als potenzieller Therapeutikum für Erkrankungen, an denen der G-Protein-gekoppelte Rezeptor 52 beteiligt ist, wie z. B. die Huntington-Krankheit, untersucht.
Wirkmechanismus
CAY10786 entfaltet seine Wirkung, indem es an den G-Protein-gekoppelten Rezeptor 52 bindet und seine Aktivität hemmt. Dieser Rezeptor ist an verschiedenen Signalwegen beteiligt, und seine Hemmung kann zu einer Reduktion der Konzentration des mutierten Huntingtin-Proteins führen. Der Wirkmechanismus der Verbindung beinhaltet die Blockierung der Fähigkeit des Rezeptors, nachgeschaltete Signalmoleküle zu aktivieren, wodurch zelluläre Reaktionen moduliert werden .
Wissenschaftliche Forschungsanwendungen
CAY10786 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of G protein-coupled receptor 52 and its role in various chemical pathways.
Biology: Investigated for its potential to reduce mutant huntingtin protein levels, making it relevant in the study of neurodegenerative diseases.
Medicine: Explored as a potential therapeutic agent for conditions involving G protein-coupled receptor 52, such as Huntington’s disease.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
JNJ-63533054: Ein weiterer Antagonist des G-Protein-gekoppelten Rezeptors 52 mit ähnlichen biologischen Aktivitäten.
AF64394: Eine Verbindung, die auf denselben Rezeptor abzielt, jedoch unterschiedliche chemische Eigenschaften aufweist.
CRTh2-Antagonist 2: Zielt auf einen anderen G-Protein-gekoppelten Rezeptor ab, weist jedoch einige strukturelle Ähnlichkeiten mit CAY10786 auf.
Einzigartigkeit
CAY10786 ist einzigartig aufgrund seiner spezifischen Bindungsaffinität und Selektivität für den G-Protein-gekoppelten Rezeptor 52. Seine Fähigkeit, die Konzentration des mutierten Huntingtin-Proteins zu reduzieren, unterscheidet es von anderen Verbindungen, die auf denselben Rezeptor abzielen, was es zu einem wertvollen Werkzeug für die Forschung an neurodegenerativen Erkrankungen macht .
Eigenschaften
IUPAC Name |
(E)-5-phenyl-1-thiophen-2-ylpent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS/c16-14(15-11-6-12-17-15)10-5-4-9-13-7-2-1-3-8-13/h1-3,5-8,10-12H,4,9H2/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIAIACHIPOOHR-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC=CC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


